molecular formula C15H13Cl2NO6S B2649915 2-Chloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid CAS No. 380432-27-9

2-Chloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid

Cat. No.: B2649915
CAS No.: 380432-27-9
M. Wt: 406.23
InChI Key: NPCYOHALOPYPFV-UHFFFAOYSA-N
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Description

2-Chloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid (CAS: 380432-27-9) is a sulfonamide derivative characterized by a benzoic acid backbone substituted with a chlorine atom at position 2 and a sulfamoyl group at position 3. The sulfamoyl group is further substituted with a 5-chloro-2,4-dimethoxyphenyl ring. Its structure combines electron-withdrawing (chloro) and electron-donating (methoxy) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name

2-chloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO6S/c1-23-13-7-14(24-2)12(6-11(13)17)18-25(21,22)8-3-4-10(16)9(5-8)15(19)20/h3-7,18H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPCYOHALOPYPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Nitration and Reduction: The initial step often involves the nitration of a suitable aromatic precursor, followed by reduction to introduce amino groups.

    Sulfonation: The amino groups are then converted to sulfonamides through sulfonation reactions.

    Chlorination: Chlorine atoms are introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.

    Methoxylation: Methoxy groups are introduced through methylation reactions, typically using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro groups can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-Chloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The chloro and sulfamoyl groups can form strong interactions with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents on the sulfamoyl group, benzoic acid core, or aromatic rings. Key differences in structure, activity, and properties are highlighted.

Substituent Variations on the Sulfamoyl Group

Compound Name Substituents on Sulfamoyl Group Key Properties/Biological Activity References
2-Chloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid 5-chloro-2,4-dimethoxyphenyl Potential α-glucosidase/α-amylase inhibition; high lipophilicity due to methoxy groups
2-Chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid 4-chlorophenyl, nitro at position 4 Demonstrated antidiabetic activity (IC₅₀: 1.32 µM for α-glucosidase); nitro group enhances electron-withdrawing effects
2,4-Dichloro-5-(diethylsulfamoyl)benzoic acid Diethylamine Reduced steric bulk compared to aryl substituents; potential for altered metabolic stability
2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid (Sulpiride Impurity 21) 4-fluorophenyl Fluorine increases lipophilicity and may improve blood-brain barrier penetration

Substituent Variations on the Benzoic Acid Core

Compound Name Core Substituents Key Properties References
5-Chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide Methoxy at position 2, benzamide instead of benzoic acid Amide linkage may reduce acidity; unconfirmed antidiabetic activity
2-Chloro-5-[2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamido]benzoic acid Thiadiazole-thioacetamido side chain Enhanced steric complexity; potential antimicrobial or anticancer applications

Electronic and Steric Effects

  • Methoxy vs. Nitro Groups : Methoxy groups (electron-donating) increase lipophilicity and may enhance membrane permeability, whereas nitro groups (electron-withdrawing) improve binding to enzyme active sites via dipole interactions .
  • Chloro vs. Fluoro Substituents : Fluorine’s smaller size and higher electronegativity can fine-tune binding affinity and metabolic stability compared to bulkier chlorine .

Biological Activity

2-Chloro-5-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]benzoic acid is a compound of interest due to its potential biological activities. This article examines its pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings from diverse sources.

The molecular formula of this compound is C16H16ClNO7SC_{16}H_{16}ClNO_7S, with a molecular weight of approximately 401.82 g/mol. The compound features a benzoic acid structure modified by a sulfamoyl group and chlorine and methoxy substituents.

PropertyValue
Molecular FormulaC16H16ClNO7SC_{16}H_{16}ClNO_7S
Molecular Weight401.82 g/mol
CAS Number721893-22-7

Anti-inflammatory Properties

Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, derivatives of benzoic acid have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. A study found that certain benzoic acid derivatives demonstrated superior binding affinity to COX-2 receptors, suggesting potential therapeutic applications in treating inflammatory diseases .

Analgesic Activity

The analgesic properties of related compounds have been documented through various in vivo studies. For example, a derivative showed effective anti-nociceptive activity in mouse models, indicating that modifications to the benzoic acid structure can enhance pain relief capabilities . The mechanism appears to involve modulation of central and peripheral pain pathways.

Case Studies

  • Study on Derivatives : A comparative study assessed the analgesic efficacy of 5-acetamido-2-hydroxybenzoic acid derivatives against standard analgesics like acetaminophen. The results indicated that some derivatives were 10 to 25 times more potent than their precursors in reducing pain responses in animal models .
  • Molecular Docking Studies : In silico docking studies have been employed to predict the binding affinities of these compounds to COX-2 receptors. These studies suggest that structural modifications can significantly enhance bioavailability and receptor affinity, leading to improved therapeutic profiles .

Antibacterial Activity

Compounds structurally similar to this compound have also shown antibacterial properties. Research on sulfamoyl derivatives indicates their effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections .

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound may reduce the synthesis of pro-inflammatory mediators such as prostaglandins.
  • Modulation of Pain Pathways : The compound may affect both central and peripheral pathways involved in pain perception.
  • Antibacterial Action : The sulfamoyl group may enhance interaction with bacterial enzymes or receptors, leading to antibacterial effects.

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